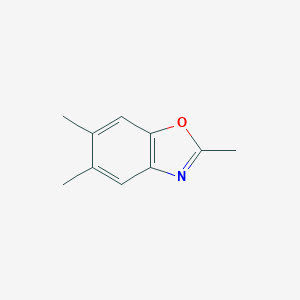

2,5,6-Trimethylbenzoxazole

描述

Overview of Benzoxazole (B165842) Heterocycles in Modern Chemical Science

Benzoxazoles are a class of bicyclic heterocyclic organic compounds in which a benzene (B151609) ring is fused to an oxazole (B20620) ring. The benzoxazole core is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. e3s-conferences.org The unique structural features of the benzoxazole ring system, including its aromaticity, planarity, and the presence of both electron-donating and electron-accepting groups, allow for a diverse range of chemical modifications and interactions with biological targets.

The significance of benzoxazole derivatives extends beyond medicinal chemistry into materials science. Their inherent fluorescence and photostability have led to their use in the development of optical brightening agents, fluorescent probes, and organic light-emitting diodes (OLEDs). The rigid and planar structure of the benzoxazole system also contributes to the formation of highly ordered molecular assemblies, making them suitable for applications in liquid crystals and polymer chemistry.

Historical Context and Evolution of Benzoxazole Research

The study of benzoxazoles dates back to the late 19th century, with early research focusing on their synthesis and basic chemical reactivity. A key breakthrough in benzoxazole synthesis was the Phillips condensation, which involves the reaction of an ortho-aminophenol with a carboxylic acid or its derivative under acidic conditions. This method, along with various modifications and the development of new synthetic routes, has allowed for the creation of a vast library of substituted benzoxazole derivatives.

In recent decades, research on benzoxazoles has intensified, driven by the discovery of their potent and varied biological activities. The evolution of analytical techniques, such as high-throughput screening and computational modeling, has further accelerated the discovery of novel benzoxazole-based therapeutic agents and advanced materials. The focus of current research is on the development of more efficient and sustainable synthetic methods, the exploration of new applications, and the elucidation of the structure-activity relationships that govern the properties of these versatile compounds.

Rationalization for In-depth Study of 2,5,6-Trimethylbenzoxazole within the Benzoxazole Class

Studying this compound allows researchers to probe the following:

Structure-Activity Relationships (SAR): By comparing the properties of this compound with other substituted benzoxazoles, a clearer understanding of how the position and nature of substituents affect biological and material properties can be established.

Synthetic Methodology: The synthesis of this specific isomer can present unique challenges and opportunities for the development of regioselective synthetic strategies.

Spectroscopic and Physicochemical Properties: Detailed analysis of its spectroscopic data provides insights into the electronic and structural characteristics of polysubstituted benzoxazoles.

While extensive research on this compound as a standalone compound is not widely documented in publicly available literature, its study is implicitly valuable within the broader exploration of the chemical space of benzoxazole derivatives. The data gathered from such specific analogs contribute to the larger predictive models used in drug discovery and materials science.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 19219-98-8 scbt.com |

| Molecular Formula | C₁₀H₁₁NO scbt.com |

| Molecular Weight | 161.20 g/mol scbt.com |

| Melting Point | 92-95 °C tcichemicals.comtcichemicals.com |

| Appearance | White to light yellow crystalline powder tcichemicals.comtcichemicals.com |

Spectroscopic Data Overview

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to three distinct methyl groups and aromatic protons. |

| ¹³C NMR | Resonances for the carbon atoms of the methyl groups, the benzene ring, and the oxazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C=N, and C-O bonds within the benzoxazole structure. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5,6-trimethyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-6-4-9-10(5-7(6)2)12-8(3)11-9/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVDINPEWGXOHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066466 | |

| Record name | Benzoxazole, 2,5,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19219-98-8 | |

| Record name | 2,5,6-Trimethylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19219-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,6-Trimethylbenzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019219988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19219-98-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2,5,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2,5,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,6-trimethylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5,6-TRIMETHYLBENZOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW17OD04B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,5,6 Trimethylbenzoxazole and Its Derivatives

Chemo- and Regioselective Synthesis Strategies for 2,5,6-Trimethylbenzoxazole

The construction of the this compound ring system requires precise control over the formation of the oxazole (B20620) ring fused to the benzene (B151609) core, with specific placement of the three methyl groups. This is typically achieved through the cyclization of a key precursor, 2-amino-4,5-dimethylphenol (B189449).

Catalytic Approaches (e.g., Metal-catalyzed, Organocatalytic, Biocatalytic Systems)

Various catalytic systems have been explored for the synthesis of benzoxazoles, which can be adapted for the preparation of this compound.

Metal-catalyzed Synthesis: Transition metal catalysts are widely employed to facilitate the cyclization reaction. For instance, palladium-on-carbon (Pd/C) can be used in the reductive cyclization of o-nitrophenols. A plausible route to this compound could involve the reductive cyclization of a suitable nitrophenol precursor in the presence of a carbon monoxide source, as demonstrated in the synthesis of other benzoxazole (B165842) derivatives. google.com Copper catalysts, such as copper(I) iodide (CuI), in combination with a Brønsted acid, have been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones to yield 2-substituted benzoxazoles. organic-chemistry.org Samarium triflate has also been reported as a reusable acid catalyst for the synthesis of benzoxazoles from o-aminophenols and aldehydes under mild, aqueous conditions. organic-chemistry.orgorganic-chemistry.org

Organocatalytic Synthesis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for various organic transformations, including the synthesis of benzoxazoles. organic-chemistry.org An NHC-catalyzed intramolecular cyclization of an aldimine, generated in situ from 2-amino-4,5-dimethylphenol and an appropriate aldehyde, could provide a metal-free route to this compound derivatives. organic-chemistry.org

Biocatalytic Systems: While specific biocatalytic methods for this compound are not extensively documented, the use of enzymes in organic synthesis is a growing field. Enzymes like penicillin acylase have been successfully used to avoid protecting groups in the synthesis of complex molecules, a principle that could be applied to precursors of this compound to enhance the greenness of the synthesis. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of this compound synthesis, this can be achieved through several strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a key aspect of green chemistry. The synthesis of benzoxazoles has been reported in aqueous media, which is a significant step towards a greener process. organic-chemistry.orgorganic-chemistry.org

Catalysis: The use of catalysts, as discussed in the previous section, is inherently a green chemistry principle as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, thereby reducing energy consumption and waste generation. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. One-pot and multicomponent reactions are excellent examples of this principle.

One-Pot and Multicomponent Reaction Sequences for Enhanced Efficiency

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. Several one-pot methods for the synthesis of benzoxazoles have been developed and could be applied to this compound.

A one-pot synthesis of 2-substituted benzoxazoles has been described involving the reaction of 2-aminophenols with thioamides in the presence of triphenylbismuth (B1683265) dichloride as a promoter. nih.gov This method proceeds under mild conditions and tolerates a range of functional groups. Another efficient one-pot approach involves the desulfurization and dehydrogenative cyclization of aryl isothiocyanates with ortho-substituted amines in water. researchgate.net A microwave-assisted, one-pot synthesis starting from a nitrophenol and a carboxylic acid has also been reported, which involves an initial transfer hydrogenation followed by cyclization. researchgate.net

| One-Pot Strategy | Reactants | Key Reagents/Catalysts | Advantages |

| Thioamide-based | 2-Aminophenol (B121084), Thioamide | Triphenylbismuth dichloride | Mild conditions, good yields. nih.gov |

| Isothiocyanate-based | 2-Aminophenol, Aryl isothiocyanate | Elemental sulfur, K2CO3 or TBAB, Cu2O | Environmentally benign solvent (water), good yields. researchgate.net |

| Nitro-to-Benzoxazole | Nitrophenol, Carboxylic acid | Pd/C, 1,4-cyclohexadiene, T3P | Microwave-assisted, short reaction times. researchgate.net |

Stereoselective and Enantioselective Synthesis of Chiral this compound Derivatives

While this compound itself is not chiral, the introduction of a stereocenter at the 2-position or on a substituent would lead to chiral derivatives. The stereoselective synthesis of such compounds is of great interest, particularly for pharmaceutical applications.

General strategies for the stereoselective synthesis of heterocyclic compounds can be adapted. For instance, the use of chiral catalysts, auxiliaries, or starting materials can induce stereoselectivity. While specific examples for this compound are scarce, the principles of asymmetric synthesis are well-established. For example, the synthesis of chiral piperidine (B6355638) derivatives has been achieved through aza-Achmatowicz oxidation followed by nucleophilic addition, where the stereochemical outcome is controlled by the steric bulk of a directing group. nih.gov Similar strategies could be envisioned for the synthesis of chiral 2-substituted this compound derivatives. The development of stereoselective methods for pyrrolidine-containing drugs also provides a framework for how such syntheses can be approached, often starting from chiral precursors or employing stereoselective cyclization reactions. mdpi.com

Precursor Design and Optimization for this compound Synthesis

The judicious design and efficient synthesis of the key precursor are paramount for the successful synthesis of this compound.

Aminophenol-based Cyclization Routes

The most common and direct precursor for the synthesis of this compound is 2-amino-4,5-dimethylphenol. biosynth.com This compound contains the pre-formed benzene ring with the required methyl and hydroxyl groups, as well as the amino group necessary for the cyclization to form the oxazole ring.

The cyclization of 2-amino-4,5-dimethylphenol with a suitable C1-synthon (a molecule or reagent that contributes one carbon atom to the final structure) will yield the 2-methylbenzoxazole (B1214174) core. For example, reaction with acetic anhydride (B1165640) or acetyl chloride would introduce the 2-methyl group and facilitate the cyclization.

| Precursor | Reaction Partner | Resulting Benzoxazole |

| 2-Amino-4,5-dimethylphenol | Acetic Anhydride | This compound |

| 2-Amino-4,5-dimethylphenol | Acetyl Chloride | This compound |

| 2-Amino-4,5-dimethylphenol | Acetaldehyde (with oxidant) | This compound |

Utilization of Aldehydes, Ketones, Acids, Alcohols, and Isothiocyanates in Annulation Reactions

The construction of the this compound ring system is classically achieved through the condensation and subsequent cyclization (annulation) of the key intermediate, 2-amino-4,5-dimethylphenol, with various carbonyl-containing compounds or their equivalents. sigmaaldrich.com This approach offers a versatile and direct route to the target heterocycle and its 2-substituted derivatives.

The fundamental reaction involves the nucleophilic attack of the amino group of 2-amino-4,5-dimethylphenol on the electrophilic carbon of a reaction partner, followed by an intramolecular cyclodehydration. The choice of the reaction partner dictates the substituent at the 2-position of the resulting benzoxazole.

Reaction with Carboxylic Acids and Derivatives: The condensation of 2-amino-4,5-dimethylphenol with carboxylic acids is a common and straightforward method. For instance, reaction with acetic acid or its derivatives (like acetyl chloride or acetic anhydride) yields this compound. This reaction is typically promoted by dehydrating agents or high temperatures to facilitate the final cyclization step. Polyphosphoric acid (PPA) is often used as both a catalyst and a solvent, promoting the condensation and subsequent ring closure.

Reaction with Aldehydes: Aromatic and aliphatic aldehydes can be condensed with 2-amino-4,5-dimethylphenol to form a Schiff base intermediate. This intermediate can then undergo oxidative cyclization to furnish the corresponding 2-substituted benzoxazole. Various oxidizing agents can be employed for this transformation.

Reaction with Ketones: While less common than with aldehydes, ketones can also serve as precursors. The reaction with ketones requires specific catalysts to facilitate the cyclization of the initially formed ketimine intermediate.

Reaction with Isothiocyanates: The reaction of 2-amino-4,5-dimethylphenol with isothiocyanates provides a route to 2-aminobenzoxazole (B146116) derivatives. The initial step is the formation of a thiourea (B124793) derivative, which can then undergo cyclization, often with the aid of a carbodiimide (B86325) or other desulfurizing agent, to form the C-N bond of the oxazole ring and yield a 2-amino-substituted benzoxazole. This can be a valuable intermediate for further functionalization.

The following table summarizes the types of reactants and the corresponding 2-position substituents they introduce onto the this compound core.

| Reactant Type | Example | Resulting 2-Substituent |

| Carboxylic Acid | Acetic Acid | -CH₃ (Methyl) |

| Aldehyde | Benzaldehyde | -C₆H₅ (Phenyl) |

| Ketone | Acetone | Not a direct high-yield route |

| Isothiocyanate | Phenyl isothiocyanate | -NHC₆H₅ (Phenylamino) |

Reductive Coupling/Annulation Strategies

Reductive coupling and annulation strategies represent a powerful class of reactions for synthesizing benzoxazoles from readily available starting materials, often proceeding through cascade mechanisms. These methods can offer improved atom economy and milder reaction conditions compared to classical condensation reactions.

A notable example involves the preparation of this compound via the reductive carbonylation of nitro compounds. In a specific patented process, 6-nitro-3,4-xylyl acetate (B1210297), which can be prepared in situ, undergoes cyclization in the presence of carbon monoxide and a palladium-on-carbon catalyst. google.com This reaction proceeds through the reduction of the nitro group to an amine, which then participates in a palladium-catalyzed cyclization involving the acetate group to form the oxazole ring. This demonstrates a "reductive annulation" where the reduction of one functional group triggers the ring-forming cascade. google.com

More broadly, reductive coupling strategies often involve the reaction of ortho-substituted nitrobenzenes with aldehydes or other carbonyl compounds. evitachem.com For instance, the reaction between an o-nitrophenol and an aldehyde can be promoted by a reducing agent. evitachem.com The nitro group is reduced to an amino group, which then condenses with the aldehyde in situ to form a Schiff base that cyclizes to the benzoxazole product. evitachem.com While not explicitly detailed for the 2,5,6-trimethyl derivative in widely available literature, this general strategy is applicable, using 2-nitro-4,5-dimethylphenol as the starting material.

These reductive methods are advantageous as they often utilize stable and accessible nitro compounds and can be performed as one-pot procedures, avoiding the isolation of intermediate aminophenols which can be prone to oxidation. evitachem.com

Functionalization and Derivatization of the this compound Core

Once synthesized, the this compound core can be further modified to introduce new functionalities and tune its physicochemical and biological properties. Derivatization can occur at the benzene ring, the oxazole moiety, or the existing methyl groups.

Substitution Reactions at the Benzene and Oxazole Moieties

The reactivity of the this compound core towards substitution is governed by the electronic nature of the fused ring system.

Electrophilic Substitution on the Benzene Ring: The benzene portion of the molecule is activated towards electrophilic aromatic substitution. msu.edu The fused oxazole ring, particularly its oxygen atom, and the two methyl groups at positions 5 and 6 are electron-donating, increasing the electron density of the aromatic ring. Based on the directing effects of these groups, the sole remaining hydrogen on the benzene ring, at position 4, is the most likely site for electrophilic attack. msu.edusavemyexams.com Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation would be expected to proceed at this position under appropriate conditions. masterorganicchemistry.com

Substitution on the Oxazole Moiety: The oxazole ring is generally considered electron-deficient and is therefore less reactive towards electrophiles. However, the C2 position is susceptible to attack by strong nucleophiles, particularly if a leaving group is present. dalalinstitute.commdpi.com Direct nucleophilic substitution of hydrogen at the C2 position is difficult but can be achieved with potent nucleophiles like organolithium reagents. mdpi.com A more common strategy is to start with a 2-halobenzoxazole and perform nucleophilic aromatic substitution (SNA_r) reactions.

Introduction of Diverse Pharmacophores and Ligands

The introduction of pharmacophores—molecular features responsible for a drug's biological activity—is key to developing new therapeutic agents. For the benzoxazole scaffold, this is often achieved by synthesizing derivatives with various substituents at the 2-position, or by modifying the benzene ring. esisresearch.orgresearchgate.net

Structure-activity relationship (SAR) studies on related benzazole compounds have shown that introducing moieties like phenoxymethyl (B101242) or various substituted aromatic rings at the C2-position can lead to significant antimicrobial activity. esisresearch.org These groups can be installed via the annulation strategies described in section 2.2.2, for example, by condensing 2-amino-4,5-dimethylphenol with the corresponding phenoxyacetic acid or substituted benzoic acid.

Furthermore, ligands can be attached to the benzoxazole core to target specific biological receptors or enzymes. For example, if a derivative with a reactive handle like a 2-aminomethyl or 4-bromomethyl group were synthesized, it could be coupled to larger molecules, peptides, or chelating agents to create targeted probes or therapeutics. nih.gov

Exploration of Structural Modifications for Tunable Properties

The properties of this compound derivatives can be fine-tuned by systematic structural modifications. SAR studies are crucial for understanding how these changes affect a molecule's function. researchgate.netmdpi.com

For instance, in the development of antimicrobial agents, researchers have explored the impact of installing electron-withdrawing groups (e.g., nitro, chloro) versus electron-donating groups (e.g., methoxy) on the benzene ring of the benzazole core. esisresearch.org These modifications can influence the molecule's electronic profile, lipophilicity, and ability to form hydrogen bonds, all of which can affect its interaction with biological targets. esisresearch.org Studies on related benzimidazoles and benzofurans have demonstrated that such substitutions can dramatically alter potency and selectivity. mdpi.commdpi.com

Modifying the substituent at the 2-position is another key strategy for tuning properties. Changing the size, shape, and electronic nature of this group can impact everything from solubility to target binding affinity. nih.gov For example, replacing a simple methyl group with a larger, more complex aryl or heteroaryl ring system can introduce new interactions with a biological target, potentially converting an inactive compound into a potent one. esisresearch.org

Advanced Characterization Techniques and Spectroscopic Analysis of 2,5,6 Trimethylbenzoxazole

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy offers a deep insight into the molecular framework of 2,5,6-trimethylbenzoxazole by probing the behavior of its nuclei and electrons in response to electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be inferred from its structure and comparison with closely related analogues like 2,5-dimethylbenzoxazole.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the three methyl groups. The protons on the benzene (B151609) ring (at positions 4 and 7) would appear as singlets due to their isolation from other protons. The three methyl groups at positions 2, 5, and 6 would also each produce a singlet, with their precise chemical shifts influenced by their position on the benzoxazole (B165842) ring system. For the analogue 2,5-dimethylbenzoxazole, the aromatic protons appear at δ 7.42 (s, 1H) and 7.07 (d, 1H), while the methyl groups are observed at δ 2.60 (s, 3H) and 2.44 (s, 3H). The addition of a methyl group at position 6 in this compound would slightly alter these shifts.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are expected. The chemical shifts for the carbons in the heterocyclic and benzene rings are characteristic of the benzoxazole core. In the related 2,5-dimethylbenzoxazole, key signals are observed at δ 163.85 (C2), 149.19, 141.68 (quaternary carbons of the oxazole-benzene fusion), and 14.49, 21.38 (methyl carbons). The spectrum of this compound would show a similar pattern, with an additional methyl carbon signal and shifts adjusted for the altered substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data predicted based on known shifts for benzoxazole derivatives.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2-CH₃ | ~2.6 | ~14 |

| C5-CH₃ | ~2.4 | ~21 |

| C6-CH₃ | ~2.4 | ~21 |

| H4 | ~7.4 | - |

| H7 | ~7.3 | - |

| C2 | - | ~164 |

| C4 | - | ~110 |

| C5 | - | ~134 |

| C6 | - | ~135 |

| C7 | - | ~120 |

| C3a | - | ~149 |

| C7a | - | ~142 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁NO), the exact molecular weight is 161.20 g/mol .

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The calculated exact mass for the molecular ion [M]⁺ of C₁₀H₁₁NO is 161.08406. HRMS analysis would be expected to find a mass-to-charge ratio (m/z) that corresponds to this value, confirming the elemental composition.

Tandem MS (MS/MS): In tandem mass spectrometry, the molecular ion is isolated and fragmented to yield structural information. The fragmentation pattern of this compound would likely involve characteristic losses, such as the loss of a methyl radical (•CH₃) or cleavage of the oxazole (B20620) ring, providing further confirmation of its structure.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 |

| Exact Mass [M]⁺ | 161.08406 |

| Primary Fragmentation Pathways | Loss of •CH₃, Ring Cleavage |

Vibrational spectroscopy probes the stretching and bending of molecular bonds, providing a fingerprint of the functional groups present. IR and Raman spectroscopy are complementary techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. Key vibrations include:

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond of the oxazole ring gives rise to a strong absorption in the 1650-1590 cm⁻¹ region.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ range.

C-O stretching: The C-O-C asymmetric and symmetric stretching of the oxazole ring would produce strong bands, typically around 1250 cm⁻¹ and 1060 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The spectrum of this compound would complement the IR data, with strong signals expected for the aromatic ring breathing modes and C-C backbone stretches. The symmetric vibrations of the substituted benzene ring would be particularly prominent. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making them powerful when used together.

Table 3: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=N Stretch | 1650-1590 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-O-C Symmetric Stretch | ~1060 | Weak |

UV-Visible spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. The benzoxazole core is a chromophore that exhibits characteristic electronic transitions.

The absorption spectrum of organic molecules containing π-electrons is dominated by π → π* and n → π* transitions.

π → π* Transitions: These are high-energy transitions associated with the conjugated π-system of the benzoxazole ring. They typically result in strong absorption bands at shorter wavelengths (higher energy).

n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) to an anti-bonding π* orbital. These absorptions occur at longer wavelengths and are generally weaker in intensity.

For this compound, the UV-Vis spectrum in a solvent like ethanol (B145695) or methanol (B129727) would be expected to show strong absorption bands in the 200-400 nm range, characteristic of the substituted benzoxazole electronic system. The exact absorption maxima (λ_max) are influenced by the methyl substituents on the benzene ring.

X-ray Crystallography for Solid-State Structure Elucidation

While spectroscopic methods provide data on connectivity and electronic structure, X-ray crystallography provides the definitive, three-dimensional arrangement of atoms in the solid state.

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, if a suitable single crystal could be grown, this technique would provide precise data on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, including intermolecular interactions like π-stacking or C-H···π interactions.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell and the space group, which defines the crystal's symmetry.

This information is invaluable for understanding the molecule's solid-state properties and for computational modeling studies. The analysis of similar heterocyclic structures by single-crystal X-ray diffraction has been fundamental to confirming their structures and understanding their intermolecular forces.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique extensively used to analyze the crystalline structure of solid materials. creative-biostructure.com It is particularly vital in the pharmaceutical industry for the identification and characterization of polymorphs—different crystalline forms of the same compound. creative-biostructure.comrigaku.com Polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, making their characterization a critical aspect of drug development. creative-biostructure.comparticle.dk

The principle of PXRD involves directing a monochromatic X-ray beam onto a powdered sample of the material. The X-rays are diffracted by the crystalline lattice of the substance, producing a unique diffraction pattern. This pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a fingerprint for a specific crystalline solid. creative-biostructure.com Different polymorphs of a compound will produce distinct PXRD patterns, allowing for their unambiguous identification. rigaku.com

In the context of this compound, PXRD would be instrumental in:

Identifying Crystalline Forms: Determining whether the synthesized compound exists in one or more crystalline forms.

Polymorph Screening: Systematically searching for and identifying different polymorphs by varying crystallization conditions such as solvent, temperature, and pressure. intertek.com

Assessing Purity: Detecting the presence of any unwanted polymorphic impurities in a bulk sample. creative-biostructure.com

Stability Studies: Monitoring for any polymorphic transformations that may occur under different storage conditions (e.g., temperature, humidity) or during manufacturing processes like grinding and compaction. intertek.com

Table 1: Hypothetical Powder X-ray Diffraction Data for a Crystalline Form of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 75 |

| 25.7 | 3.46 | 50 |

| 28.3 | 3.15 | 40 |

Advanced Microscopic Techniques for Morphological and Nanoscale Characterization

Advanced microscopic techniques are indispensable for visualizing the morphology, topography, and nanoscale features of solid materials. For a crystalline compound like this compound, these techniques provide critical information about particle size, shape, and surface characteristics.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that transmits a beam of electrons through an ultrathin specimen to form an image. wikipedia.org TEM can reveal the internal structure of materials at the nanoscale and is capable of imaging individual molecules and atoms under certain conditions. oaepublish.comwiley.comacs.org For the analysis of this compound, TEM could be employed to:

Visualize Nanocrystals: Image individual nanocrystals to determine their size, shape, and lattice structure.

Study Crystal Defects: Identify any dislocations, stacking faults, or other imperfections within the crystal lattice.

Electron Diffraction: Obtain electron diffraction patterns from single nanocrystals, which can provide information about their crystal structure.

Challenges in TEM analysis of organic small molecules include their sensitivity to the electron beam, which can cause radiation damage, and the inherent low contrast. oaepublish.com Cryo-electron microscopy (cryo-EM) and low-dose imaging techniques can be utilized to mitigate these issues. oaepublish.com

Scanning Electron Microscopy (SEM) is a versatile technique that scans a focused beam of electrons over a sample's surface to produce high-resolution images of its topography. tescan-analytics.com SEM is widely used to study the morphology and crystal habit of organic compounds. azom.com The application of SEM to this compound would allow for:

Morphological Analysis: Detailed visualization of the three-dimensional shape and surface features of the crystals. tescan-analytics.com

Particle Size Distribution: Measurement of the size and distribution of particles in a powdered sample.

Crystal Habit Determination: Identification of the characteristic external shape of the crystals, which is influenced by the crystallization conditions.

SEM can also be combined with Energy-Dispersive X-ray Spectroscopy (EDX) to perform elemental analysis of the sample. tescan-analytics.com

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the atomic scale. cam.ac.uk An AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is used to create a three-dimensional image of the surface. nanoscientific.org For this compound, AFM could be used to:

Image Crystal Surfaces: Obtain ultra-high-resolution images of the crystal faces, revealing details of surface steps, growth spirals, and other features.

Study Crystal Growth: Observe the dynamics of crystal growth in real-time at the nanoscale. rsc.org

Measure Surface Properties: Probe the mechanical properties of the crystal surface, such as elasticity and adhesion. nanoscientific.org

AFM is particularly useful for studying the surfaces of organic crystals, as it can be performed in air or liquid, and does not necessarily require a conductive sample. cam.ac.uk

Table 2: Overview of Advanced Microscopic Techniques for this compound Characterization

| Technique | Information Obtained | Typical Resolution |

| TEM | Internal structure, crystal lattice, defects | < 1 nm |

| SEM | Surface morphology, particle size and shape | 1-10 nm |

| AFM | Surface topography, crystal growth, nanomechanical properties | Angstrom to nanometer |

Thermal Analysis for Phase Transition and Stability Investigations

Thermal analysis techniques are crucial for investigating the physical and chemical properties of materials as a function of temperature. These methods can provide valuable information about the thermal stability, phase transitions, and decomposition of this compound.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. TGA is used to determine the thermal stability and composition of materials.

For this compound, a TGA experiment would involve heating a small amount of the sample at a constant rate and monitoring its mass. The resulting TGA curve, a plot of mass versus temperature, would reveal:

Thermal Stability: The temperature at which the compound begins to decompose. Aromatic polybenzoxazoles are known for their excellent thermal stability. researchgate.net

Decomposition Profile: The number of decomposition steps and the mass loss associated with each step. The thermal decomposition of benzoxazole has been studied and is known to produce products such as o-hydroxybenzonitrile and cyclopentadiene (B3395910) carbonitrile at high temperatures. nih.gov

Presence of Volatiles: The loss of any residual solvent or water from the sample upon heating.

While specific TGA data for this compound is not available, a hypothetical TGA curve would be expected to show a stable baseline up to a high temperature, followed by a sharp decrease in mass corresponding to its decomposition.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is highly effective for determining the thermal properties of a material, such as melting point, glass transition temperature, and crystallization behavior. utwente.nl

For this compound, a crystalline solid, a DSC analysis would primarily focus on its melting behavior. The compound has a reported melting point in the range of 92.0 to 95.0 °C. tcichemicals.comtcichemicals.com In a typical DSC experiment, a small, precisely weighed sample of this compound would be heated at a constant rate. The resulting thermogram would be expected to show a sharp endothermic peak within this temperature range, corresponding to the absorption of energy required for the phase transition from solid to liquid.

The key parameters obtained from the DSC curve would be:

Onset Temperature: The temperature at which the melting process begins.

Peak Temperature: The temperature at which the rate of heat absorption is at its maximum.

Enthalpy of Fusion (ΔHfus): Calculated from the area under the melting peak, this value represents the amount of energy required to melt the sample.

This data is crucial for understanding the purity and crystalline quality of the compound. A broad melting peak would suggest the presence of impurities or polymorphic variations, whereas a sharp, well-defined peak indicates high purity.

| Parameter | Expected Value / Observation | Significance |

|---|---|---|

| Melting Point (Peak Temperature) | ~92-95 °C | Confirms identity and phase transition temperature. tcichemicals.comtcichemicals.com |

| Peak Shape | Sharp Endotherm | Indicates a high degree of purity and crystallinity. |

| Enthalpy of Fusion (ΔHfus) | Data not available; would be determined experimentally. | Quantifies the energy required for melting; relates to crystalline structure. |

Surface Characterization Techniques for Thin Film and Interfacial Studies

The analysis of surfaces and interfaces is critical in materials science, particularly in applications involving thin films, coatings, and semiconductor devices. phi.commdpi.com Techniques such as XPS, AES, and SIMS provide detailed information about the elemental composition, chemical state, and molecular structure of the outermost layers of a material.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. A recent study on benzoxazole derivatives highlights the utility of spectroscopic methods in their characterization. nih.govmdpi.com

If a thin film of this compound were analyzed, XPS would be used to:

Confirm Elemental Composition: The survey scan would detect peaks corresponding to the core elements of the molecule: carbon (C), nitrogen (N), and oxygen (O).

Determine Chemical States: High-resolution scans of the C 1s, N 1s, and O 1s regions would provide insight into the bonding environments. For example, the C 1s spectrum could be deconvoluted to distinguish between C-C/C-H bonds in the benzene ring and methyl groups, C-O bonds, and C=N bonds within the oxazole ring. The N 1s spectrum would show a characteristic peak for the nitrogen in the oxazole ring, and the O 1s spectrum would correspond to the oxygen atom in the same ring.

This information is invaluable for verifying the chemical integrity of the surface, studying degradation or oxidation, and analyzing interactions with a substrate.

| Element | Core Level | Expected Binding Energy (eV) Range | Inferred Chemical State |

|---|---|---|---|

| Carbon | C 1s | ~284.8 eV | C-C, C-H (Aromatic and Alkyl) |

| ~286.5 eV | C-O | ||

| ~288.0 eV | N-C=O or C=N | ||

| Nitrogen | N 1s | ~400.0 eV | Oxazole Ring Nitrogen |

| Oxygen | O 1s | ~532.5 eV | Oxazole Ring Oxygen |

Auger Electron Spectroscopy (AES)

Auger Electron Spectroscopy (AES) is another surface-sensitive technique used for determining the elemental composition of surfaces and thin films, typically within the top 3-10 nm. eag.com It uses a focused electron beam to excite atoms, which then emit characteristic Auger electrons. phi.comkratos.com AES offers significantly higher spatial resolution than XPS, making it ideal for analyzing small features or elemental mapping across a surface. mdpi.comeag.com

For a thin film of this compound, AES would provide:

High-Resolution Elemental Mapping: The ability to scan the focused electron beam allows for the creation of maps showing the spatial distribution of carbon, nitrogen, and oxygen on the surface. This is useful for assessing the uniformity and continuity of the film.

Depth Profiling: When combined with an ion gun for sputtering, AES can perform depth profiling. This process incrementally removes surface layers while acquiring spectra, providing a detailed elemental profile as a function of depth. This is crucial for measuring film thickness and characterizing the interface between the this compound film and its substrate.

While AES is excellent for elemental identification, it generally provides less detailed chemical state information compared to XPS. carleton.edu

Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry (SIMS) is an analytical technique used to analyze the composition of solid surfaces and thin films by sputtering the surface with a focused primary ion beam and analyzing the ejected secondary ions with a mass spectrometer. wikipedia.orgnih.gov SIMS is the most sensitive surface analysis technique, capable of detecting elements and molecules at parts-per-million to parts-per-billion levels. wikipedia.orgcameca.com

When applied to this compound, SIMS analysis would be exceptionally useful for:

Molecular Information: Unlike XPS and AES, which primarily provide elemental data, SIMS can detect molecular fragments and even the intact molecular ion (or a protonated/adduct version thereof). The mass spectrum would be expected to show a peak corresponding to the molecular weight of this compound (161.20 g/mol ) scbt.com and characteristic fragmentation patterns, providing unambiguous identification of the compound on the surface.

Trace Contaminant Detection: Due to its high sensitivity, SIMS is ideal for identifying trace impurities or contaminants on the surface or within a thin film that might be below the detection limits of other techniques. youtube.com

Isotopic Analysis: SIMS can distinguish between isotopes of elements, which can be useful in specialized studies involving isotopic labeling.

Advanced Diffraction Techniques for Structural Insights

X-ray diffraction techniques are powerful tools for investigating the atomic and molecular structure of materials. While conventional X-ray diffraction (XRD) is used for crystalline solids, more advanced methods like SAXS are needed to probe larger-scale structures.

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a technique that probes nanoscale density differences in a material. mdpi.com It is used to determine the size, shape, and distribution of nanoparticles, macromolecules, or pores with dimensions typically between 1 and 100 nm. The technique analyzes the elastic scattering of X-rays at very small angles.

The application of SAXS to this compound would not be on the molecule itself in a simple solution or crystalline form, but rather on systems where it is a component of a larger nanostructured material. For example, SAXS could be used to characterize:

Nanocomposites: If this compound were incorporated into a polymer matrix or used to functionalize nanoparticles, SAXS could provide information on the dispersion and average size of the nanoparticles or the morphology of the polymer.

Self-Assembled Systems: In cases where benzoxazole derivatives are designed to self-assemble into larger structures like micelles or liquid crystals, SAXS would be a primary tool for characterizing the size, shape, and spacing of these assembled structures.

The analysis of the scattering pattern provides quantitative data on the average size, size distribution, and shape of the scattering objects, offering crucial insights into the material's nanoscale architecture.

Small-Angle Neutron Scattering (SANS)

Extensive searches of scientific literature and spectroscopic databases did not yield specific research findings or data tables concerning the Small-Angle Neutron Scattering (SANS) analysis of this compound. While SANS is a powerful technique for investigating the structure of various substances at a mesoscopic scale (approximately 1–100 nm), there is no available published research that applies this method specifically to this compound. wikipedia.orgstfc.ac.ukstfc.ac.uk

Therefore, no detailed research findings or interactive data tables on the SANS analysis of this compound can be provided.

Reactivity and Mechanistic Studies of 2,5,6 Trimethylbenzoxazole

Reaction Pathways and Transformation Mechanisms

The benzoxazole (B165842) nucleus can undergo a variety of reactions, including electrophilic aromatic substitution on the benzene (B151609) ring, nucleophilic attack at the C2 position of the oxazole (B20620) ring, and ring-opening processes under specific conditions.

The benzoxazole ring itself is a π-electron-excessive heterocycle. However, the electronegativity of the nitrogen atom renders the C2 position partially electropositive. Consequently, electrophilic substitution on the oxazole ring is generally unfavorable. In contrast, the fused benzene ring can undergo electrophilic aromatic substitution. The rate and regioselectivity of these reactions are influenced by the substituents present. In the case of 2,5,6-trimethylbenzoxazole, the three methyl groups are activating and ortho-, para-directing.

The substitution pattern will be directed by the combined effects of the fused oxazole ring and the methyl groups. The oxazole ring is generally considered a deactivating group in electrophilic aromatic substitution on the fused benzene ring due to the electron-withdrawing nature of the nitrogen atom. However, the three methyl groups are strongly activating. The ultimate position of substitution will depend on the balance of these electronic effects and steric hindrance.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile | Predicted Major Product(s) | Rationale |

| Nitrating agent (HNO₃/H₂SO₄) | 4-Nitro-2,5,6-trimethylbenzoxazole and/or 7-Nitro-2,5,6-trimethylbenzoxazole | The methyl groups at positions 5 and 6 strongly activate the C4 and C7 positions. The C4 position is para to the 5-methyl group and ortho to the 6-methyl group, while the C7 position is ortho to the 6-methyl group. The oxazole nitrogen deactivates the ortho position (C7) more strongly than the para position (C4). |

| Halogen (e.g., Br₂/FeBr₃) | 4-Bromo-2,5,6-trimethylbenzoxazole and/or 7-Bromo-2,5,6-trimethylbenzoxazole | Similar directing effects as nitration. The steric bulk of the bromine atom may favor substitution at the less hindered position. |

| Acylating agent (e.g., CH₃COCl/AlCl₃) | 4-Acetyl-2,5,6-trimethylbenzoxazole and/or 7-Acetyl-2,5,6-trimethylbenzoxazole | Friedel-Crafts acylation is sensitive to both electronic and steric effects. The relative yields will depend on the specific reaction conditions. |

Note: The predictions in this table are based on general principles of electrophilic aromatic substitution and the known directing effects of methyl and benzoxazole groups. Experimental verification is required.

The C2 position of the benzoxazole ring is susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen and oxygen atoms. The presence of the methyl group at the C2 position in this compound may sterically hinder this attack to some extent, but reactions with strong nucleophiles are still possible.

Under acidic conditions, benzoxazoles can undergo hydrolysis, leading to ring-opening and the formation of the corresponding 2-aminophenol (B121084) derivative. The mechanism involves protonation of the nitrogen atom, followed by nucleophilic attack of water at the C2 position, leading to a tetrahedral intermediate which then collapses to open the ring rsc.org. For this compound, this would yield 4,5-dimethyl-2-aminophenol and acetic acid.

Benzoxazole rings can also be opened under catalytic conditions. For example, copper-catalyzed ring-opening reactions have been reported, leading to the formation of functionalized phenols acs.org. The reactivity of this compound in such reactions would be influenced by the electronic and steric effects of the methyl groups.

Furthermore, ring-opening can be followed by cyclization to form different heterocyclic systems. For instance, yttrium triflate has been used to catalyze the ring-opening of benzoxazoles with propargylic alcohols, leading to the formation of 1,4-benzoxazines rsc.org.

The photochemical behavior of benzoxazole derivatives has been investigated, particularly their fluorescence and potential as UV filters acs.orgscielo.br. Some benzoxazole derivatives exhibit intramolecular proton transfer in the excited state, a process that can lead to phototautomerism. The presence of methyl groups on the benzene ring can influence the photophysical properties by altering the electron density and steric environment of the molecule. For example, photoisomerization of certain benzoquinone derivatives can lead to the formation of benzoxazolines rsc.org. The specific photochemical transformations of this compound would require dedicated experimental investigation.

Catalytic Activation and Deactivation Mechanisms

The benzoxazole ring can be both synthesized and functionalized using various catalytic methods. Catalysts can activate the substrates for cyclization to form the benzoxazole ring, or they can activate the benzoxazole ring itself for further reactions.

In the synthesis of benzoxazoles, various catalysts, including Brønsted and Lewis acids, as well as transition metals, are employed to facilitate the condensation and cyclization of 2-aminophenols with aldehydes, carboxylic acids, or their derivatives ijpbs.comacs.orgajchem-a.com. The catalyst typically activates the carbonyl group of the electrophile, making it more susceptible to nucleophilic attack by the amino group of the 2-aminophenol.

Regarding the activation of the benzoxazole ring, as mentioned earlier, transition metal catalysts can promote ring-opening reactions acs.org. The mechanism often involves coordination of the metal to the nitrogen or oxygen atom of the oxazole ring, which weakens the ring bonds and facilitates nucleophilic attack.

Catalyst deactivation can occur through various mechanisms, such as poisoning of the active sites by reactants, products, or intermediates, or through thermal degradation of the catalyst. In the context of benzoxazole chemistry, strongly coordinating species could potentially bind to the metal center of a catalyst and inhibit its activity.

Reaction Kinetics and Thermodynamic Analysis

Detailed kinetic and thermodynamic studies specifically on this compound are scarce in the published literature. However, kinetic studies on the hydrolysis of simple benzoxazoles have been performed rsc.org. These studies have shown that the reaction mechanism can change with the acidity of the medium, shifting from rate-determining nucleophilic attack at low acidity to rate-determining ring fission at higher acidities rsc.org.

A thermodynamic analysis of the formation of the benzoxazole ring would involve considering the bond energies of the reactants and products, as well as the stability gained from the formation of the aromatic heterocyclic system. The cyclization to form the benzoxazole ring is generally a thermodynamically favorable process.

Table 2: General Kinetic and Thermodynamic Parameters for Benzoxazole Reactions

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

| Electrophilic Aromatic Substitution | Concentration of electrophile and catalyst, temperature, electronic effects of substituents. | Stability of the arenium ion intermediate, bond dissociation energies of C-H and C-E bonds (E = electrophile). |

| Nucleophilic Attack at C2 | Nucleophilicity of the attacking species, electrophilicity of the C2 carbon, steric hindrance. | Stability of the tetrahedral intermediate, relative bond strengths in the reactant and product. |

| Acid-Catalyzed Ring Opening (Hydrolysis) | pH of the medium, concentration of water, temperature. | Enthalpy and entropy of the hydrolysis reaction, stability of the resulting 2-aminophenol and carboxylic acid. |

| Catalytic Ring Opening | Nature and concentration of the catalyst, temperature, nature of the co-reactant. | Coordination energy of the benzoxazole to the catalyst, overall free energy change of the transformation. |

This table provides a generalized overview. Specific values for this compound would require experimental determination.

Computational Chemistry and Theoretical Investigations of 2,5,6 Trimethylbenzoxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) Studies

No published studies utilizing Density Functional Theory (DFT) to investigate the electronic structure, reactivity, or other properties of 2,5,6-trimethylbenzoxazole were found.

Ab Initio Methods

There are no available research articles that employ ab initio methods, such as Hartree-Fock or post-Hartree-Fock methods, to study this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

A search for literature on molecular dynamics (MD) simulations specifically targeting this compound for the purpose of conformational analysis or studying its intermolecular interactions yielded no results.

Prediction of Spectroscopic Signatures

No computational studies aimed at predicting the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of this compound could be located in the searched scientific literature.

Computational Design of Novel this compound Derivatives

There is no evidence in the available literature of any computational efforts to design novel derivatives of this compound for specific applications.

Medicinal Chemistry and Biological Activity Studies of 2,5,6 Trimethylbenzoxazole Derivatives

Structure-Activity Relationship (SAR) Studies of 2,5,6-Trimethylbenzoxazole Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For benzoxazole (B165842) derivatives, SAR studies have concentrated on modifying substituents at various positions to optimize potency and selectivity for specific biological targets. Research has frequently focused on the impact of substitutions at the C2, C5, and C6 positions. esisresearch.org

As direct isosteres, 2,5,6-trisubstituted benzimidazoles often serve as valuable surrogates in SAR studies, providing predictive insights for their benzoxazole counterparts. nih.govrsc.orgnih.gov These studies systematically alter the groups at each position to map the chemical space and identify key pharmacophoric features required for activity.

Positional Scanning and Substituent Effects on Biological Activity

Systematic evaluation of substituents at the 2, 5, and 6 positions of the benzoxazole and related benzimidazole (B57391) core has revealed distinct patterns influencing biological activity.

Position 2: The substituent at this position significantly impacts the molecule's interaction with biological targets. In studies of 2,5,6-trisubstituted benzimidazoles as antitubercular agents, a variety of groups at the C2 position were explored while keeping the C6 position fixed with a dimethylamino group. nih.gov It was found that groups like N,N-dipropylaminomethyl and piperidin-1-ylmethyl resulted in high activity. nih.gov Conversely, morpholin-4-ylmethyl and pyrrolidin-1-ylmethyl groups at the same position led to diminished potency. nih.gov For antimicrobial benzoxazoles, aryl or heterocyclic groups at the C2 position are common, with their electronic properties (electron-donating vs. electron-withdrawing) fine-tuning the activity. nih.gov

Position 5: This position is crucial for modulating both potency and physical properties. SAR studies have shown that substituting the C5 position of the benzoxazole ring with a halogen, hydroxyl, or methyl group can enhance antiproliferative activity. mdpi.com In antitubercular benzimidazoles, an n-butoxycarbonylamino group at C5, combined with a piperidin-1-ylmethyl group at C2, yielded a compound with very high activity, demonstrating synergistic effects between the positions. nih.gov

The interplay between substituents at these three positions is critical. For instance, a strong structure-activity relationship has been observed where the combination of substituents at both the 2- and 5-positions significantly influences antimicrobial potency by affecting properties like lipophilicity and electronic distribution. mdpi.com

Table 1: Effect of Substituents on Biological Activity of Benzoxazole/Benzimidazole Analogues

Position Substituent Type Observed Effect on Activity Reference Activity Citation 2 Piperidin-1-ylmethyl High Activity Antitubercular esisresearch.org 2 Morpholin-4-ylmethyl Diminished Activity Antitubercular esisresearch.org 5 n-Butoxycarbonylamino High Activity Antitubercular esisresearch.org 5 Halogen (Cl, Br) Enhanced Activity Antiproliferative ajphs.com 6 Dimethylamino Used as an effective anchor in SAR studies Antitubercular esisresearch.org

Lead Optimization and Design of Novel Benzoxazole Scaffolds

Following initial hits from screening, lead optimization is employed to improve the potency, selectivity, and pharmacokinetic properties of candidate compounds. This process often involves iterative cycles of chemical synthesis and biological testing guided by SAR data. A "scaffold hopping" strategy is sometimes used, where the core chemical structure is replaced with a different one that maintains similar spatial arrangements of key functional groups, leading to the discovery of novel scaffolds with improved properties. nih.gov

One key area of development has been the design of novel benzoxazole-based enzyme inhibitors. For example, a series of benzoxazole-benzamide conjugates were designed as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov The design rationale was based on mimicking the pharmacophoric features of known VEGFR-2 inhibitors, where the benzoxazole ring occupies a specific region of the ATP binding site. nih.gov Similarly, 2-substituted benzoxazole derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications. nih.gov This rational design approach, informed by the structures of known ligands and their target binding sites, is a powerful tool for developing new therapeutic agents based on the benzoxazole scaffold.

Pharmacological Applications and Target Identification

The benzoxazole scaffold is a versatile pharmacophore found in numerous compounds with a broad spectrum of biological activities. nih.govresearchgate.netglobalresearchonline.net This diversity has made it a privileged structure in drug discovery. researchgate.net Research has identified that these derivatives can act on a variety of biological targets, leading to their utility in treating different diseases.

Key pharmacological applications and their identified targets include:

Anticancer Activity: Targeting enzymes crucial for cancer cell proliferation and survival, such as VEGFR-2 and PARP-2. researchgate.netresearchgate.net

Anti-inflammatory Effects: Inhibiting enzymes like cyclooxygenase (COX) that are central to the inflammatory cascade. nih.govresearchgate.net

Antimicrobial Action: Targeting essential bacterial enzymes like DNA gyrase or cell division proteins such as FtsZ. nih.govresearchgate.net

Antimicrobial and Antifungal Activities

Derivatives of 2,5,6-trisubstituted benzoxazoles and their analogues have demonstrated significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and fungi. esisresearch.orgesisresearch.orgnih.gov

Studies on 2,5- and/or 6-substituted benzoxazoles and benzimidazoles showed a broad spectrum of antibacterial activity. esisresearch.orgnih.gov Certain compounds exhibited significant potency against Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values of 50 µg/mL. esisresearch.orgnih.gov Furthermore, many of these derivatives displayed antimycotic activity against the yeast Candida albicans, with MIC values in the range of 25–50 µg/mL. esisresearch.orgnih.gov In another study focusing on 2,5-disubstituted benzoxazoles, derivatives were found to be particularly active against Bacillus subtilis (MIC of 3.12 µg/mL) and also showed activity against C. albicans. nih.gov The substitution pattern plays a critical role; for instance, the presence of an unsubstituted benzylidene hydrazide at the C2 position improved antifungal activity against C. albicans, while a (methoxymethyl)benzene substituent at the same position enhanced antibacterial activity against B. subtilis. nih.gov

Table 2: Selected Antimicrobial and Antifungal Activities of Benzoxazole Derivatives

Compound Series Microorganism Activity (MIC, µg/mL) Citation 2,5-Disubstituted Benzoxazoles Bacillus subtilis 3.12 researchgate.net 2,5-Disubstituted Benzoxazoles Pseudomonas aeruginosa Active researchgate.net 2,5- and/or 6-Substituted Benzoxazoles Pseudomonas aeruginosa 50 [7, 11] 2,5- and/or 6-Substituted Benzoxazoles Candida albicans 25-50 [7, 11] 2,5-Disubstituted Benzoxazoles Candida krusei Active

Antitumor and Anticancer Properties

The benzoxazole scaffold is a key component of numerous compounds investigated for their anticancer potential. ajphs.com Their mechanism often involves the inhibition of enzymes critical for tumor growth and progression. ajphs.com

A notable target is VEGFR-2, a tyrosine kinase receptor that plays a pivotal role in angiogenesis. Novel benzoxazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. researchgate.netnih.govtandfonline.com One of the most active compounds from a study, a 5-methylbenzo[d]oxazole derivative, exhibited a VEGFR-2 inhibitory IC₅₀ value of 97.38 nM and demonstrated significant antiproliferative activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 10.50 µM and 15.21 µM, respectively. nih.govtandfonline.com This compound was also shown to induce apoptosis and arrest the cell cycle in cancer cells. tandfonline.com Other studies have confirmed that substitutions at the C5 position, such as with a halogen or methyl group, and aryl substitutions at C2, can enhance antiproliferative activity. mdpi.com For example, certain 2-arylbenzoxazole derivatives showed potent activity against non-small cell lung cancer (NCI-H460) cell lines, with some compounds being more active than the reference drug etoposide. mdpi.com

Table 3: Antiproliferative Activity of Benzoxazole Derivatives Against Human Cancer Cell Lines

Compound Series/Derivative Cancer Cell Line Activity (IC₅₀, µM) Target Citation Compound 12l (5-methylbenzo[d]oxazole deriv.) HepG2 (Liver) 10.50 VEGFR-2 [17, 21] Compound 12l (5-methylbenzo[d]oxazole deriv.) MCF-7 (Breast) 15.21 VEGFR-2 [17, 21] Compound 40 NCI-H460 (Lung) 0.4 Not specified ajphs.com Compound 33 NCI-H460 (Lung) 1.1 Not specified ajphs.com Compound 36 NCI-H460 (Lung) 1.3 Not specified ajphs.com

Anti-inflammatory and Analgesic Effects

The benzoxazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives are widely explored for anti-inflammatory and analgesic properties. nih.govresearchgate.net The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. nih.gov

Research has led to the development of 2-substituted benzoxazoles as potent and selective COX-2 inhibitors. nih.gov A series of 2-(2-arylphenyl)benzoxazole derivatives were synthesized and evaluated, with several compounds showing high selectivity for COX-2 over COX-1. acs.org In vivo studies using the carrageenan-induced paw edema model in rats confirmed the significant anti-inflammatory activity of these compounds, with some showing potency comparable or superior to clinically used NSAIDs like celecoxib (B62257) and diclofenac. acs.orgjocpr.com The analgesic activities of many benzoxazole derivatives have also been reported, often in conjunction with their anti-inflammatory effects.

Table 4: List of Compounds

Compound Name/Identifier This compound 5-Chloro-2-(2-cyclohexylethyl)benzimidazole N,N-dipropylaminomethyl substituted benzimidazole Morpholin-4-ylmethyl substituted benzimidazole Pyrrolidin-1-ylmethyl substituted benzimidazole n-Butoxycarbonylamino substituted benzimidazole Piperidin-1-ylmethyl substituted benzimidazole Etoposide Celecoxib Diclofenac Flunoxaprofen Benoxaprofen Calcimycin Boxazomycin B Chloroxazone Ofloxacin Fluconazole 5-Fluorouracil

Antiviral and Anti-HIV Activities

The benzoxazole scaffold and its bioisosteres, such as benzimidazoles and benzothiazoles, have been identified as privileged structures in the search for novel antiviral agents. Research into 2,5,6-trisubstituted derivatives has revealed promising activity against various viruses, including Human Immunodeficiency Virus (HIV).

Studies have explored a range of 2,5,6-trisubstituted benzoxazoles, benzimidazoles, and benzothiazoles for their potential as inhibitors of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. While many benzoxazole derivatives have been noted for their antiviral potential, specific research from 2016-2023 focusing on their therapeutic application against viruses remains limited nih.gov.

In a related class of compounds, 2,5,6-trisubstituted benzimidazoles have demonstrated significant antiviral properties. For instance, a series of 2-substituted 5,6-dichlorobenzimidazole ribonucleosides were synthesized and evaluated for activity against human herpesviruses. The compound 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) was found to be potent against human cytomegalovirus (HCMV) with an IC50 of 2.9 µM in plaque assays and 1.4 µM in yield assays mdpi.com. Substituting the chlorine at the 2-position with bromine (to create BDCRB) resulted in a four-fold increase in activity against HCMV without a significant rise in cytotoxicity mdpi.com. These findings highlight that specific substitutions at the 2-, 5-, and 6-positions of the benzazole core are critical for potent and selective antiviral activity.

| Compound | Virus | IC50 (µM) |

|---|---|---|

| TCRB (2,5,6-trichloro) | HCMV | 2.9 |

| TCRB (2,5,6-trichloro) | HSV-1 | 102 |

| BDCRB (2-bromo-5,6-dichloro) | HCMV | ~0.7 |

| DRB (5,6-dichloro) | HCMV | 42 |

| DRB (5,6-dichloro) | HSV-1 | 30 |

Antitubercular Agents and FtsZ Inhibition

The global health threat posed by drug-resistant Mycobacterium tuberculosis (Mtb) has spurred the development of novel antitubercular agents that act on unconventional targets. One such promising target is the Filamenting temperature-sensitive protein Z (FtsZ), an essential bacterial cell division protein. nih.govnih.gov Derivatives of 2,5,6-trisubstituted benzimidazoles have been extensively investigated as potent inhibitors of Mtb-FtsZ. nih.govnih.govmedscape.com

Structure-activity relationship (SAR) studies on a large library of 2,5,6-trisubstituted benzimidazoles revealed that modifications at the 2-position significantly influence their activity against the Mtb-H37Rv strain. nih.govnih.govmedscape.com These libraries have yielded compounds with minimum inhibitory concentration (MIC) values ranging from 0.004 to 50 µg/mL. nih.govnih.govmedscape.com Notably, compounds designated 6b , 6c , 20f , and 20g demonstrated exceptional growth inhibitory activities, with MICs in the range of 0.004–0.08 µg/mL. nih.govmedscape.com The research led to the discovery of compound 20g as a remarkably potent agent, with a reported MIC of 0.0039 µg/mL. nih.govnih.gov In general, 2,5,6-trisubstituted benzimidazoles showed superior anti-TB activity compared to their 2,5,7-trisubstituted counterparts. medscape.com

Further studies on 2,5-disubstituted and 1,2,5-trisubstituted benzimidazoles confirmed the potential of this scaffold. The most effective compounds from this series, 5a , 5b , and 11 , exhibited MIC values of 89.6 nM, 19.4 nM, and 22.9 nM, respectively, against Mtb H37Rv. nih.gov These findings underscore the importance of the 2,5,6-substitution pattern in designing potent FtsZ inhibitors for antitubercular therapy.

| Compound | Target | MIC against Mtb H37Rv (µg/mL) |

|---|---|---|

| 20g | Mtb-FtsZ | 0.0039 |

| 6b, 6c, 20f | Mtb-FtsZ | 0.004 - 0.08 |

Central Nervous System (CNS) Activity and Neurological Disorders

The benzoxazole core is increasingly being recognized for its potential in developing agents that act on the central nervous system (CNS). researchgate.net These derivatives are being explored for their utility in treating various neurological disorders, including Alzheimer's disease.

A notable area of investigation is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes directly implicated in the pathology of Alzheimer's disease. A series of novel benzoxazole-oxadiazole hybrids were synthesized and evaluated for their anti-Alzheimer's potential. nih.gov Several of these compounds displayed moderate to good inhibitory activity, with IC50 values ranging from 5.80 to 40.80 µM against AChE and 7.20 to 42.60 µM against BuChE. nih.gov

Specifically, compounds 2 , 15 , and 16 from this series were identified as being significantly more potent than the standard drug, Donepezil. nih.gov The structure-activity relationship analysis indicated that the presence and position of electron-withdrawing groups, such as nitro (–NO2) and chloro (–Cl), were important for enhancing inhibitory activity. nih.gov Related heterocyclic structures have also shown promise; for example, certain 3-substituted 1,2-benzisoxazole (B1199462) derivatives have demonstrated marked anticonvulsant activity in animal models. nih.gov

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Compound 2 | 6.40 ± 1.10 | 7.50 ± 1.20 |

| Compound 15 | 5.80 ± 2.18 | 7.20 ± 2.30 |

| Compound 16 | 6.90 ± 1.20 | 7.60 ± 2.10 |

| Donepezil (Standard) | 33.65 ± 3.50 | 35.80 ± 4.60 |

Antihyperglycemic and Antidiabetic Potentials